

# 1,2-Bis(2-chloroethoxy)ethane physical properties

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## Compound of Interest

Compound Name: 1,2-Bis(2-chloroethoxy)ethane

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An In-Depth Technical Guide to the Physical Properties of **1,2-Bis(2-chloroethoxy)ethane**

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Bis(2-chloroethoxy)ethane** (CAS No. 112-26-5), a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics, including its synthesis, physicochemical properties, and key applications. This guide emphasizes the practical implications of these properties in a laboratory and industrial setting, offering detailed experimental protocols and safety information to ensure proficient and safe handling.

## Introduction

**1,2-Bis(2-chloroethoxy)ethane**, also known by synonyms such as Triethylene Glycol Dichloride and Di(2-chloroethyl) Cellosolve, is a chlorinated ether with significant utility in organic synthesis.<sup>[1][2]</sup> Its bifunctional nature, characterized by two reactive chloroethyl groups, makes it a valuable building block for the synthesis of more complex molecules.<sup>[2]</sup> This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.<sup>[2]</sup> In the realm of drug development, its structural framework is incorporated into various active pharmaceutical ingredients (APIs).<sup>[2]</sup> Furthermore, it finds applications in the synthesis of resins, insecticides, and as a solvent for hydrocarbons and oils.<sup>[3][4]</sup> Understanding the

physical properties of **1,2-Bis(2-chloroethoxy)ethane** is paramount for its effective use in these fields, from optimizing reaction conditions to ensuring safe handling and storage.

## Chemical Identity and Molecular Structure

A clear identification of a chemical compound is the foundation of any scientific investigation. The following provides the key identifiers and structural information for **1,2-Bis(2-chloroethoxy)ethane**.

- IUPAC Name: **1,2-bis(2-chloroethoxy)ethane**[\[3\]](#)
- CAS Number: 112-26-5[\[1\]](#)[\[3\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>Cl<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[3\]](#)
- Molecular Weight: 187.06 g/mol [\[1\]](#)[\[3\]](#)
- Synonyms: Triethylene glycol dichloride, Triglycol dichloride, 1,8-Dichloro-3,6-dioxaoctane, Di(2-chloroethyl) cellosolve, Ethylene glycol bis(2-chloroethyl) ether[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Canonical SMILES: C(COCCCl)OCCCl[\[6\]](#)
- InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N

## Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring process safety. The key physicochemical properties of **1,2-Bis(2-chloroethoxy)ethane** are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[2][6]
Boiling Point	235 °C	[1][7][8]
Melting Point	-31.5 °C to -31 °C	[2][3][8]
Density	1.197 g/mL at 25 °C	[2][7][8]
Refractive Index (n <sub>20/D</sub> )	1.461	[2][7][8]
Flash Point	121 °C (249.8 °F) - closed cup	
Vapor Pressure	0.06 mmHg	[3]
Water Solubility	Insoluble	[6][7]
Solubility in Organic Solvents	Soluble in ethanol, ether, and carbon tetrachloride	[3][6]

## In-Depth Analysis of Physical Properties

- **Appearance:** The clear, colorless to pale yellow appearance of this liquid is an initial indicator of its purity.[2][6][7] Any significant deviation in color may suggest the presence of impurities.
- **Boiling Point:** With a high boiling point of 235 °C, **1,2-Bis(2-chloroethoxy)ethane** is not highly volatile under standard laboratory conditions, which simplifies its handling.[1][8] This property is crucial for its purification by distillation.
- **Melting Point:** The low melting point of approximately -31 °C ensures that it remains in a liquid state under most storage and reaction conditions.[2][3][8]
- **Density:** A density of 1.197 g/mL at 25 °C indicates that it is denser than water.[2][7][8] This is an important consideration for aqueous workups, as it will form the lower layer.
- **Solubility:** Its insolubility in water and solubility in common organic solvents like ethanol and ether are typical for a molecule of its structure and are key for designing extraction and purification procedures.[3][6][7]

- Vapor Pressure: The low vapor pressure of 0.06 mmHg further confirms its low volatility and reduces inhalation exposure risk during handling at ambient temperatures.[\[3\]](#)

## Spectroscopic Data

For the unambiguous identification and characterization of **1,2-Bis(2-chloroethoxy)ethane**, various spectroscopic techniques are employed. Spectroscopic data for this compound are available in public databases.

- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic C-O-C (ether) and C-Cl (chloroalkane) functional groups.[\[3\]](#)[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is available for confirming the molecular structure.[\[6\]](#)
- Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[\[5\]](#)[\[6\]](#)

## Synthesis and Purification

The most common and efficient method for synthesizing **1,2-Bis(2-chloroethoxy)ethane** is through the chlorination of triethylene glycol using thionyl chloride in the presence of a base like pyridine to act as an acid scavenger.[\[1\]](#)[\[9\]](#)

## Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of **1,2-Bis(2-chloroethoxy)ethane** with a reported yield of up to 91%.[\[1\]](#)

Materials:

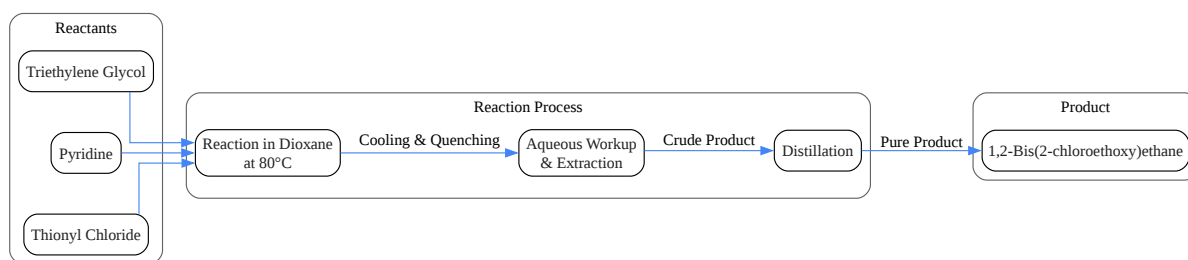
- Triethylene glycol
- Pyridine
- Thionyl chloride
- Dioxane

- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask with a reflux condenser and dropping funnel
- Heating mantle
- Stir plate and stir bar

Procedure:

- In a round-bottom flask, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane.[\[1\]](#)
- Heat the mixture to 80 °C with stirring.[\[1\]](#)
- Slowly add 2.2 moles of thionyl chloride dropwise over 2-3 hours, maintaining the temperature at 80 °C.[\[1\]](#)
- After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours.[\[1\]](#)
- Cool the mixture to room temperature and remove the dioxane by distillation.[\[1\]](#)
- To the residue, add ethyl acetate and stir for 30 minutes.[\[9\]](#)
- Filter the mixture to remove the pyridinium salt.[\[9\]](#)
- Wash the ethyl acetate filtrate with water.[\[9\]](#)
- Dry the ethyl acetate layer over anhydrous sodium sulfate.[\[9\]](#)
- Evaporate the ethyl acetate to obtain the crude product.
- Purify the product by vacuum distillation.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1,2-Bis(2-chloroethoxy)ethane**.

## Experimental Determination of Physical Properties

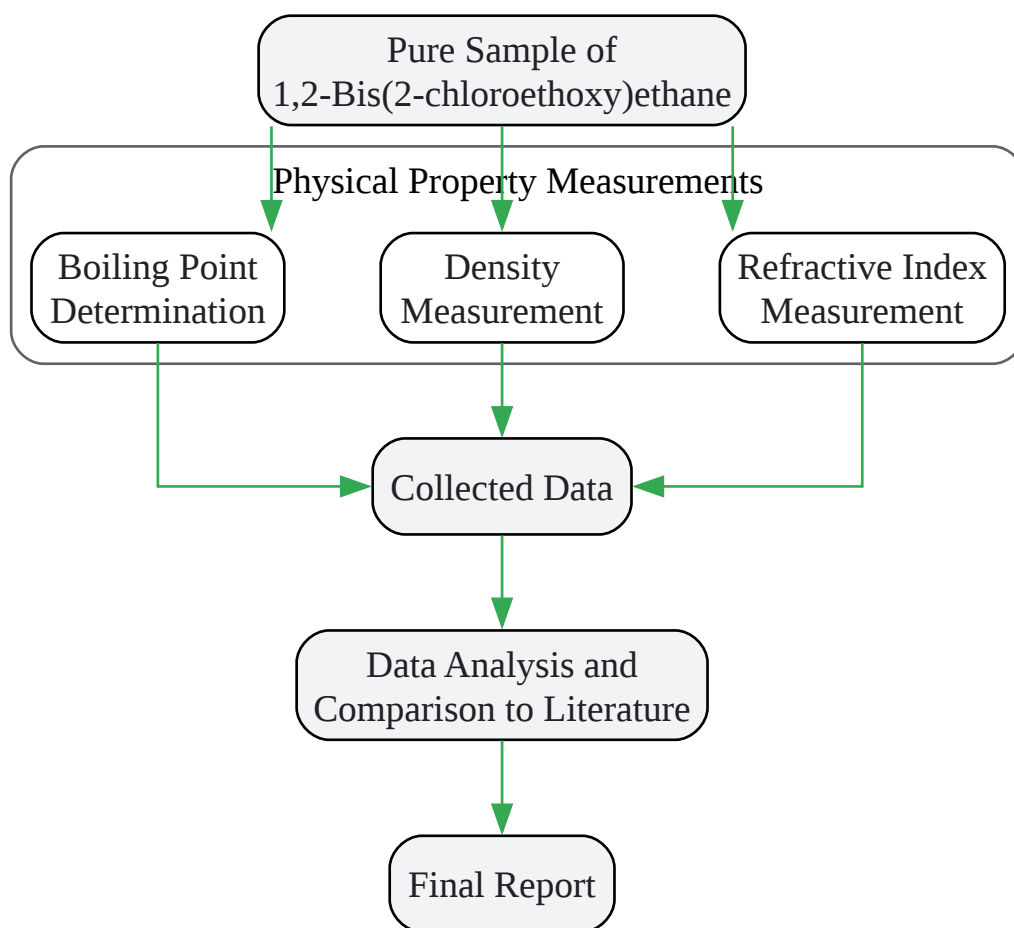
Accurate determination of physical properties is crucial for quality control and research applications. Below are generalized protocols for measuring key physical properties of liquid compounds like **1,2-Bis(2-chloroethoxy)ethane**.

### Standard Operating Procedures

- Boiling Point Determination (Distillation Method):
  - Place a small volume of the sample in a distillation flask with a few boiling chips.
  - Insert a thermometer so that the top of the bulb is level with the side arm of the distillation apparatus.
  - Heat the flask gently.
  - Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

- Density Measurement (Pycnometer Method):
  - Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
  - Fill the pycnometer with the sample, ensuring there are no air bubbles, and weigh it again.
  - The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
- Refractive Index Measurement (Abbe Refractometer):
  - Calibrate the Abbe refractometer with a standard of known refractive index.
  - Place a few drops of the sample on the prism of the refractometer.
  - Close the prism and allow the temperature to equilibrate (typically 20 °C).
  - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
  - Read the refractive index from the scale.

## Physical Property Characterization Workflow



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Caption: General workflow for physical property characterization.

## Safety and Handling

**1,2-Bis(2-chloroethoxy)ethane** is classified as toxic if swallowed and may cause serious eye damage.[1][10] It is also harmful in contact with skin and may cause skin and respiratory irritation.[3][11][10]

- Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][10]
- Precautionary Statements:
  - P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[10]



- P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [11][10]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

## Applications in Research and Development

The utility of **1,2-Bis(2-chloroethoxy)ethane** in research and development is primarily due to its role as a versatile bifunctional linker.

- **Pharmaceutical Intermediate:** It is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its flexible yet defined chain length and reactive termini allow for its incorporation into larger, more complex molecules with potential therapeutic activity.[2]
- **Organic Synthesis:** It is used in the synthesis of macrocyclic and spirocyclic compounds.[1] The two chloro groups can undergo nucleophilic substitution reactions, making it a useful reagent for introducing an ethylene glycol-based linker. For example, it has been used in the synthesis of imidazolium-based ionic liquids.[7][12]
- **Other Industrial Uses:** Beyond pharmaceuticals, it is used in water treatment as a purifier and in the formulation of floor cleaning chemicals and disinfectants.[2][12]

## Conclusion

**1,2-Bis(2-chloroethoxy)ethane** is a chemical of significant industrial and research importance. Its well-defined physical properties, including a high boiling point, low melting point, and specific solubility profile, are crucial for its application in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, coupled with safe handling practices and appropriate experimental protocols, enables researchers and developers to effectively utilize this versatile compound in the creation of novel molecules and materials.

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